4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-quinolin-8-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSQETNTOFPAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the acylation of 8-aminoquinoline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Complexation Reactions: It can form complexes with metal ions, such as zinc, copper, cobalt, and cadmium.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Complexation: Metal salts, such as metal acetates or chlorides, are used in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Metal Complexes: Complexes with different metal ions, which have shown promising antimicrobial activities.
Scientific Research Applications
Antimicrobial Applications
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide has been extensively studied for its antimicrobial properties . It exhibits significant antibacterial activity against various pathogens, including:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Candida albicans | Moderate antifungal |
The compound's mechanism of action involves inhibition of bacterial growth through interference with essential biochemical pathways, making it a candidate for developing new antimicrobial agents.
Cancer Treatment Research
Research has indicated that this compound may also hold promise in oncology . Its ability to interact with cellular targets suggests potential applications in cancer therapy. Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of carbonic anhydrase : This enzyme is often overexpressed in tumors.
- Induction of oxidative stress : Leading to cell death.
Recent studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro, indicating potential as a chemotherapeutic agent.
Coordination Chemistry
The compound's ability to form stable complexes with metal ions opens avenues for applications in coordination chemistry . It can complex with metals such as zinc, copper, and cadmium, which may enhance its biological activity and lead to novel materials with unique properties. The following table summarizes the metal complexes formed and their potential applications:
| Metal Ion | Complex Type | Potential Application |
|---|---|---|
| Zinc | Zn(II) complex | Antimicrobial agents |
| Copper | Cu(II) complex | Catalysts in organic reactions |
| Cadmium | Cd(II) complex | Materials science applications |
These complexes have shown promising results in enhancing the antimicrobial activity of the parent compound, suggesting that metal coordination could be a vital strategy in drug development.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in clinical settings.
Case Study 2: Cancer Cell Apoptosis
In vitro studies on cancer cell lines treated with this compound showed a marked increase in apoptosis rates compared to untreated controls. Flow cytometry analysis revealed that the compound triggers intrinsic apoptotic pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The antimicrobial activity of 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is primarily attributed to its ability to inhibit bacterial enzymes. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from replicating, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Substituent Variations on the Benzene Ring
- 4-Amino and 4-Hydrazino Derivatives: Substituting chlorine with amino or hydrazino groups (as seen in substituted quinolines) increases nucleophilic reactivity, enabling diverse synthetic applications but may reduce lipophilicity .
Table 1: Impact of Substituents on Physicochemical Properties
| Substituent | Electron Effect | Lipophilicity (LogP)* | Biological Activity Trend |
|---|---|---|---|
| -Cl | Moderate -I, +M | 3.2 (estimated) | High antimicrobial |
| -F | Strong -I | 2.9 | Moderate activity |
| -NH₂ | Strong +M | 1.8 | Variable (synthetic use) |
*Estimated via computational models.
Quinoline vs. Other Heterocycles
- Benzimidazole-Sulfonamides: Replace quinoline with benzimidazole, reducing planarity and altering metal-binding capacity. These derivatives show weaker antimicrobial activity but better solubility .
- 8-Amidoquinolines: 4-Chloro-N-(quinolin-8-yl)benzamide (an amide analogue) lacks the sulfonamide group, resulting in lower zinc protease inhibition but comparable antibacterial efficacy .
Metal Complexation Efficacy
The antimicrobial activity of 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is enhanced upon coordination with divalent metals.
Table 2: Antimicrobial Activity of Metal Complexes (MIC, μg/mL)
| Metal Ion | E. coli | S. aureus | C. albicans |
|---|---|---|---|
| Zn²⁺ | 8.2 | 4.5 | 16.0 |
| Cu²⁺ | 6.7 | 3.8 | 12.5 |
| Co²⁺ | 12.4 | 9.1 | 32.0 |
| Cd²⁺ | 18.3 | 14.6 | 48.0 |
Data adapted from . Cu²⁺ complexes generally outperform others due to redox-active properties.
Comparison with Sulfonamide-Amidine Hybrids
- Anti-HIV-1 Activity: Hybrids like N-(quinolin-8-yl)-4-R-benzenesulfonamide (R = methyl, amino) demonstrate anti-HIV-1 activity, whereas the chloro-substituted variant focuses on bacterial/fungal targets .
- Solubility : The chloro group increases hydrophobicity compared to polar R groups (e.g., -SO₃H), limiting aqueous solubility but enhancing membrane penetration .
Biological Activity
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a quinoline moiety, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chloro substituent on the benzene ring and a sulfonamide functional group, which enhances its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinoline ring system facilitates binding to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects such as:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of pathogens.
- Anticancer Effects : It has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Activity | Description | IC50 Values |
|---|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Varies by strain |
| Anticancer | Induces apoptosis in cancer cell lines such as MCF-7 and HeLa | IC50 ~ 5 µM |
| Anti-fibrillization | Prevents fibril formation in proteins like α-synuclein | IC50 ~ 10 µM |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | Varies by target |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various sulfonamide derivatives, this compound demonstrated potent cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential. The apoptotic potential was assessed using flow cytometry, revealing an increase in early apoptotic cells after treatment.
Case Study 2: Antimicrobial Efficacy
Research has indicated that this compound exhibits broad-spectrum antimicrobial activity. It was tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 3: Anti-fibrillization Effects
A recent study highlighted the anti-fibrillization effects of sulfonamide derivatives on α-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's. The findings indicated that this compound significantly reduced fibril formation, suggesting its potential role in treating amyloid-related disorders .
Q & A
Q. What is the optimized synthetic route for 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide, and what purification methods are recommended?
The compound is synthesized via sulfonylation of 8-aminoquinoline with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using pyridine as a base. The reaction proceeds under stirring at room temperature. The crude product is washed with 1 M HCl and saturated NaHCO₃, followed by drying over Na₂SO₄. Purification is achieved via column chromatography (CH₂Cl₂/AcOEt = 70:30), yielding a white solid with high purity .
Key Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 8-Aminoquinoline | DCM | RT | 1–2 hr | 75–80% |
| 4-Cl-C₆H₄SO₂Cl (1.1 eq) | Pyridine | RT |
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- ¹H NMR : Peaks at δ 12.49 (s, NH), 9.09 (d, quinoline-H), and 8.20–7.48 (aromatic protons) confirm the sulfonamide linkage and quinoline moiety .
- LCMS : A molecular ion peak at m/z 283 [M+H]⁺ with >99% purity ensures molecular weight validation .
- Elemental Analysis : C, H, N, S, and Cl percentages align with theoretical values for C₁₅H₁₀ClN₂O₂S .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
The compound is sparingly soluble in polar solvents (e.g., water) but dissolves well in DCM, DMF, and DMSO. Stability tests indicate decomposition above 200°C (TGA data). Storage at 2–8°C under inert atmosphere (N₂/Ar) is recommended to prevent oxidation .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what applications arise from these complexes?
The sulfonamide nitrogen and quinoline’s heterocyclic nitrogen act as bidentate ligands, forming complexes with Zn²⁺, Cd²⁺, Co²⁺, and Cu²⁺. These complexes (e.g., QSCM 4a–d) exhibit enhanced antimicrobial activity against S. aureus and E. coli (MIC = 8–32 µg/mL) compared to the free ligand .
Complexation Protocol :
- Ligand (1 mmol) + M²⁺ salt (1.1 mmol) in ethanol under reflux (4–6 hr).
- Crystallization via slow evaporation yields stable complexes .
Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?
- Substitution : The chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols in DMF at 80–100°C.
- Oxidation : Treating with m-CPBA oxidizes the quinoline ring, forming N-oxide derivatives, confirmed by FT-IR (S=O stretch at 1150 cm⁻¹) .
Q. How do structural modifications (e.g., substituent effects) influence biological activity?
- Quinoline Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 2-position enhances antibacterial potency by 2–4×.
- Sulfonamide Linker : Replacing the benzene ring with pyridine improves solubility but reduces activity, suggesting hydrophobic interactions are critical .
Q. What crystallographic methods are used to resolve its 3D structure, and what software is recommended?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (C–S = 1.76 Å) and dihedral angles (quinoline-sulfonamide = 85°). SHELXTL (Bruker) or Olex2 is used for data processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
